molecular formula C15H14F2N2O3S B5850610 N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No. B5850610
M. Wt: 340.3 g/mol
InChI Key: MFPURPQHRSCWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as DFP-10825, is a novel chemical compound with potential applications in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS). In

Scientific Research Applications

Coordination Chemistry and Metal Complexes

DFForm forms coordination complexes with metal ions, particularly potassium. For instance, treatment of K[N(SiMe3)2] with DFFormH in toluene results in the formation of [K(DFForm)]∞ (1), a poorly soluble material. Upon dissolution in THF and layering with n-hexane, it crystallizes into a two-dimensional polymer. The unique coordination involves bridging between four symmetry-equivalent potassium ions, creating a fascinating μ4-(N, N’, F, F’): (N, N’):η4(Ar-C(2,3,4,5,6)): (F", F"') DFForm structure .

Boronic Acid Derivatives

DFForm derivatives, such as 2,6-difluorophenylboronic acid, find applications in organic synthesis and medicinal chemistry. These compounds can serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl groups into various substrates .

Drug Design and Medicinal Chemistry

Researchers explore DFForm-based molecules for drug design. By modifying the phenylglycinamide scaffold, they aim to develop novel pharmaceutical agents. The methylsulfonyl group and fluorine substitutions contribute to the compound’s pharmacological properties, potentially targeting specific biological pathways .

Nitrogen-Containing Heterocycles

DFForm belongs to the pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic compound. This scaffold has diverse biological activities, making it relevant for drug discovery. Scientists investigate synthetic methods to access pyrrolopyrazines and evaluate their potential as therapeutic agents .

Metal–Arene Interactions

While metal–arene interactions are common in group one chemistry, DFForm’s aromatic substituents provide additional coordination modes. Exploring η6 coordination and other metal–arene interactions involving DFForm derivatives could lead to interesting applications in catalysis and materials science .

Crystal Engineering and Supramolecular Chemistry

The ability to deconstruct DFForm polymers into one-dimensional structures highlights its relevance in crystal engineering. Researchers manipulate solvent conditions to control the coordination modes and crystal packing. Understanding these interactions aids in designing functional materials .

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPURPQHRSCWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.